Pyridine-3,5-dicarbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
pyridine-3,5-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-4-6-1-7(5-10)3-8-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFISEQOLPGMMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479435 | |
| Record name | Pyridine-3,5-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6221-04-1 | |
| Record name | Pyridine-3,5-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Solubility of Pyridine-3,5-dicarbaldehyde in Organic Solvents
Introduction
Pyridine-3,5-dicarbaldehyde is a pivotal bifunctional building block in synthetic organic chemistry and materials science. Its utility in the synthesis of complex macrocycles, metal-organic frameworks (MOFs), and pharmaceutical intermediates is well-documented. A fundamental, yet often overlooked, parameter that governs its application is its solubility in organic solvents. The ability to create a homogenous solution is critical for controlling reaction kinetics, facilitating purification processes like recrystallization, and enabling characterization by techniques such as NMR spectroscopy.
This in-depth guide provides a comprehensive overview of the solubility characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just solubility data, but also the underlying chemical principles and a robust experimental protocol for independent verification.
Section 1: Physicochemical Profile of this compound
To understand the solubility of a compound, one must first understand the molecule itself. This compound (C₇H₅NO₂) possesses a unique combination of structural features that dictate its interactions with various solvents.
-
Molecular Structure: The molecule consists of a central pyridine ring, which is an aromatic heterocycle. The nitrogen atom in the ring acts as a hydrogen bond acceptor and imparts a dipole moment to the molecule.
-
Polarity: The two aldehyde functional groups (-CHO) at the 3 and 5 positions are strongly electron-withdrawing. This, combined with the electronegative nitrogen, makes this compound a polar molecule. The carbonyl oxygens are potent hydrogen bond acceptors.
-
Hydrogen Bonding: The absence of acidic protons (like -OH or -NH) means it cannot act as a hydrogen bond donor. Its solubility is therefore primarily driven by its ability to accept hydrogen bonds from protic solvents and engage in dipole-dipole interactions with other polar solvents.
Based on these features, a clear solubility trend can be predicted:
-
High solubility is expected in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol) that can engage in strong dipole-dipole interactions and hydrogen bonding.
-
Poor solubility is anticipated in non-polar solvents (e.g., hexane, toluene) where the only significant intermolecular forces are weak van der Waals forces.
Caption: Molecular structure of this compound highlighting key sites for intermolecular interactions.
Section 2: Quantitative Solubility Data
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole moment, excellent H-bond acceptor. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Strong dipole moment, good H-bond acceptor. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Moderate polarity, can act as an H-bond acceptor.[3] |
| Acetone | Polar Aprotic | Moderate | Good dipole moment, H-bond acceptor. |
| Ethyl Acetate | Polar Aprotic | Moderate to Low | Moderate polarity, less effective than THF or Acetone.[3] |
| Methanol / Ethanol | Polar Protic | Moderate | Can act as H-bond donors to the pyridine N and carbonyl O. |
| Dichloromethane (DCM) | Polar Aprotic | Low | Moderately polar, but poor H-bond partner. |
| Toluene | Non-polar | Very Low | Lacks polarity for effective interaction.[3] |
| Hexane | Non-polar | Very Low | Apolar, only weak van der Waals forces.[3] |
Section 3: Factors Influencing Solubility: A Deeper Dive
The principle of "like dissolves like" is a useful heuristic, but several factors influence the precise solubility of a compound like this compound.[4]
-
Temperature: For most solid solutes, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the crystal lattice forces of the solid. Increased thermal energy shifts the equilibrium towards dissolution.
-
Solvent Polarity and Hydrogen Bonding: As detailed above, the polarity of the solvent and its ability to form hydrogen bonds are the primary drivers for dissolving this polar compound.[6]
-
Purity of the Compound: Impurities can disrupt the crystal lattice of the solute, sometimes leading to an apparent increase in solubility. Conversely, some impurities may suppress dissolution.
-
pH of the Medium (for aqueous solutions): While this guide focuses on organic solvents, it's important to note that in aqueous media, the pH would significantly affect solubility. The pyridine nitrogen can be protonated under acidic conditions, forming a cationic salt which would drastically increase water solubility.[5][6]
Caption: Decision workflow for selecting an appropriate organic solvent.
Section 4: Standard Protocol for Experimental Solubility Determination
To generate reliable and reproducible quantitative data, a standardized protocol is essential. The Shake-Flask Method is considered the gold standard for determining equilibrium solubility due to its reliability and simplicity.[7][8]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (HPLC grade)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL)
-
Analytical balance
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount that is visually in excess after dissolution is sufficient. The goal is to create a saturated solution with undissolved solid remaining.[8]
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.[9] The system should be allowed to equilibrate for a period sufficient to reach a steady state, typically 24 to 48 hours.[8] This ensures that the concentration of the dissolved solid in the liquid phase is at its maximum and constant.
-
Phase Separation: After equilibration, allow the vials to rest for a short period to let the excess solid settle. Carefully draw the supernatant (the clear liquid portion) using a syringe.[9]
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial.[8] This step is critical to remove any undissolved microparticles, which would otherwise lead to an overestimation of solubility.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Analyze the standard solutions and the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve by plotting the analytical response versus concentration for the standards.
-
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Caption: Step-by-step workflow for the Shake-Flask solubility determination method.
Conclusion
Understanding the solubility of this compound is not merely an academic exercise; it is a prerequisite for its effective and efficient use in research and development. This guide has established that its polar nature, driven by the pyridine nitrogen and dual aldehyde groups, makes it most soluble in polar organic solvents like DMSO and DMF. A robust, step-by-step protocol based on the authoritative shake-flask method has been provided to empower scientists to determine precise solubility values tailored to their specific experimental conditions. By integrating the theoretical principles with empirical methodology, researchers can confidently select appropriate solvent systems, optimize reaction conditions, and accelerate their discovery and development timelines.
References
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- Unknown Author. (n.d.).
- Hughes, L. J., & Guttman, D. E. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
- U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Unknown Author. (n.d.).
- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
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- Unknown Author. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
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- BLD Pharm. (n.d.). 6221-04-1|this compound.
- ChemicalBook. (n.d.). Pyridine-3,5-dicarboxaldehyde synthesis.
- Thermo Scientific Chemicals. (n.d.). Pyridine-3,5-dicarboxylic acid, 98% 10 g | Buy Online.
- Apollo Scientific. (2023, July 6). Pyridine-3,5-dicarboxylic acid.
- PubChem. (n.d.).
- Fisher Scientific. (2010, November 24). SAFETY DATA SHEET - 3,5-Pyridinedicarboxylic acid.
- ThermoFisher. (2025, September 16).
- Synchem. (n.d.). Pyridine-3,5-dicarboxaldehyde.
- Sigma-Aldrich. (2024, March 4).
- Merck. (n.d.). 3-Pyridinecarbaldehyde CAS 500-22-1 | 807468.
- Beilstein Journals. (2023, December 12). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions.
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An In-depth Technical Guide to Pyridine-3,5-dicarbaldehyde and Pyridine-2,6-dicarbaldehyde: A Tale of Two Isomers
Introduction: Beyond a Simple Formula
In the realm of synthetic chemistry and drug discovery, seemingly minor structural variations can lead to profound differences in reactivity, functionality, and application. This principle is vividly illustrated by the isomeric pair, pyridine-3,5-dicarbaldehyde and pyridine-2,6-dicarbaldehyde. While both share the same molecular formula, C7H5NO2, the strategic placement of their two aldehyde groups around the pyridine ring dictates their chemical personality and, consequently, their utility in advanced applications.[1][2] This guide provides an in-depth exploration of these two critical building blocks, moving beyond surface-level data to elucidate the fundamental structural and electronic disparities that researchers, scientists, and drug development professionals can leverage for molecular design and synthesis.
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties, ability to engage in hydrogen bonding, and its presence in numerous natural products and pharmaceuticals.[3][4][5] By functionalizing this privileged heterocycle with two aldehyde groups, we create versatile platforms for constructing complex molecular architectures. However, the choice between the 2,6- and 3,5-isomers is not arbitrary; it is a critical design decision that hinges on the desired outcome, be it the chelation of a metal ion, the formation of a macrocycle, or the construction of an extended crystalline network. This document will dissect these differences, offering both theoretical grounding and practical, field-proven insights.
PART 1: Synthesis and Physicochemical Profile
The accessibility and fundamental properties of a chemical building block are paramount to its practical application. While both isomers are commercially available, understanding their synthesis and core properties provides essential context for their use.
Synthetic Pathways: An Overview
The synthesis of these isomers typically begins from more common pyridine derivatives.
-
Pyridine-2,6-dicarbaldehyde is often synthesized from the corresponding 2,6-disubstituted pyridine, such as 2,6-lutidine or 2,6-pyridinedimethanol. A common laboratory-scale method involves the oxidation of 2,6-pyridinedimethanol using an oxidizing agent like selenium dioxide (SeO2).[6]
-
This compound can be prepared via the reduction of a suitable dicarbonyl derivative, such as a diamide or diester. A well-established route involves the reduction of a pyridine-3,5-dicarboxamide using a powerful reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.[1]
Experimental Protocol: Synthesis of Pyridine-2,6-dicarbaldehyde
This protocol is adapted from established literature for the oxidation of 2,6-pyridinedimethanol.[6]
Objective: To synthesize pyridine-2,6-dicarbaldehyde via selenium dioxide oxidation.
Materials:
-
2,6-Pyridinedimethanol
-
Selenium dioxide (SeO2)
-
1,4-Dioxane
-
Celite
-
Standard glassware for reflux and filtration
-
Rotary evaporator
Procedure:
-
Dissolve 2,6-pyridinedimethanol (1 equivalent) in 1,4-dioxane in a round-bottom flask equipped with a reflux condenser.
-
Add selenium dioxide (approximately 11 equivalents) to the solution.
-
Heat the mixture to reflux with vigorous stirring for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the selenium byproduct.
-
Rinse the filter cake with additional 1,4-dioxane.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
CAUSALITY BEHIND EXPERIMENTAL CHOICES: The use of a large excess of selenium dioxide ensures the complete oxidation of both alcohol functionalities to aldehydes. 1,4-Dioxane is chosen as the solvent due to its high boiling point, suitable for reflux conditions, and its ability to dissolve both the starting material and the oxidant. Filtration through Celite is a critical step to efficiently remove the precipitated elemental selenium, which is a byproduct of the reaction.
Physicochemical Data Comparison
The fundamental physical properties of these isomers, while similar in some respects, show key differences, particularly in their melting points, which reflect differences in their crystal packing and intermolecular forces.
| Property | Pyridine-2,6-dicarbaldehyde | This compound |
| CAS Number | 5431-44-7[2] | 6221-04-1[1] |
| Molecular Formula | C7H5NO2[2] | C7H5NO2[1] |
| Molecular Weight | 135.12 g/mol [2] | 135.12 g/mol [1] |
| Appearance | White to light brown/yellow solid[2][7] | Pale-yellow solid[1] |
| Melting Point | 124-125 °C[7][8] | 95-97 °C[1] |
| Boiling Point | 152-154 °C / 103 mmHg[7][8] | Not readily available |
| Solubility | Soluble in organic solvents like chloroform and methanol.[2][7] | Soluble in ethyl acetate, hexane mixtures.[1] |
PART 2: The Core Directive: Structural and Electronic Divergence
The fundamental difference between the two isomers lies in the positional relationship of the aldehyde groups to the ring nitrogen. This seemingly simple variation has profound consequences for the molecule's symmetry, electronic distribution, and ability to coordinate with other species.
Symmetry and Dipole Moment
-
Pyridine-2,6-dicarbaldehyde: Possesses a C2v symmetry axis passing through the nitrogen atom and bisecting the C4-C5 bond. This higher symmetry influences its crystal packing and spectroscopic properties.
-
This compound: Has a lower symmetry (Cs), with a mirror plane passing through the nitrogen and C4 atoms.
Electronic Effects: The Decisive Factor
The electron-withdrawing nature of the pyridine nitrogen atom significantly influences the reactivity of the aldehyde groups.[9][10]
-
Inductive Effect: The electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) on the adjacent (alpha) positions. In pyridine-2,6-dicarbaldehyde , the aldehyde carbons are in close proximity to the nitrogen, making them more electrophilic and thus more reactive towards nucleophiles compared to the aldehydes in the 3,5-isomer.
-
Chelation and Pre-organization: The most critical distinction is the ability of pyridine-2,6-dicarbaldehyde to act as a tridentate (O-N-O) chelating agent. The nitrogen lone pair and the two aldehyde oxygen atoms are pre-organized in a pincer-like fashion, allowing them to bind a single metal ion simultaneously. This property is foundational to its extensive use in coordination chemistry.[2][11][12] This compound lacks this capability; its aldehyde groups are positioned too far apart to coordinate to the same metal center in a chelating manner. Instead, it often acts as a linker or bridging ligand in coordination polymers and metal-organic frameworks (MOFs).[13][14]
Caption: Structural comparison highlighting the O-N-O chelation potential in the 2,6-isomer.
PART 3: Comparative Reactivity and Applications
The structural and electronic differences translate directly into distinct reactivity patterns and, consequently, divergent applications in research and development.
Reactivity in Schiff Base Formation
Both isomers readily undergo condensation reactions with primary amines to form Schiff bases (imines). This reaction is fundamental to the synthesis of a vast array of ligands, macrocycles, and functional materials.[15][16][17]
-
Pyridine-2,6-dicarbaldehyde: The reaction with diamines is a cornerstone of macrocyclic chemistry. The pre-organized structure of the dialdehyde often templates the formation of [2+2] or [3+3] macrocyclic products in high yield. The resulting Schiff base macrocycles are exceptional ligands for a wide range of metal ions.
-
This compound: Also forms Schiff bases, but its reactions with diamines are more likely to lead to polymeric materials or simpler, non-macrocyclic structures, as the geometric constraints do not favor macrocyclization in the same way.
Coordination Chemistry: A World of Difference
This area represents the most significant divergence in their chemical utility.
Caption: Divergent synthetic pathways based on the choice of pyridine dicarbaldehyde isomer.
Pyridine-2,6-dicarbaldehyde: Its derivatives, particularly those of its parent diacid (pyridine-2,6-dicarboxylic acid or dipicolinic acid), are classic examples of pincer ligands.[18] They form highly stable, often octahedral or square-pyramidal, complexes with a wide range of transition metals.[11][12] This stability and defined geometry make these complexes valuable as:
-
Catalysts: For reactions such as epoxidation and oxidation.[15][19][20]
-
Pharmaceutical Agents: The ability to chelate metal ions is crucial for biological activity. For instance, derivatives of pyridine-2,6-dicarboxylic acid are explored as inhibitors of metallo-β-lactamases (like NDM-1), which are enzymes responsible for antibiotic resistance.[21][22]
-
Fluorescent Probes: The rigid framework can be incorporated into larger systems for sensing and bioimaging.[2][7]
This compound: Lacking the ability to chelate, this isomer excels as a rigid, angular building block for creating extended structures.[13] Its primary applications are in materials science:
-
Metal-Organic Frameworks (MOFs): The dialdehyde can be converted into a dicarboxylate or other linking groups, which then connect metal nodes to form porous, crystalline materials with applications in gas storage, separation, and catalysis.[13][14][23]
-
On-Surface Synthesis: When deposited on a surface like copper, pyridine-3,5-dicarboxylic acid (the oxidized form of the dialdehyde) can be induced to decarboxylate and form covalent polymers, demonstrating its utility in creating nanoscale materials.[24][25]
Summary of Applications
| Application Area | Pyridine-2,6-dicarbaldehyde | This compound |
| Coordination Chemistry | Pincer Ligand Precursor, Mononuclear Complexes[2][11] | Bridging Ligand, MOFs, Coordination Polymers[13][14] |
| Catalysis | Homogeneous Catalysis (metal complexes)[15] | Heterogeneous Catalysis (as MOFs)[23] |
| Drug Development | Metalloenzyme Inhibitors, Bioactive Complexes[21][22][26] | Scaffolds for non-chelating pharmacophores |
| Materials Science | Fluorescent Probes, Macrocyclic Materials[7][16] | Porous Materials (MOFs), On-Surface Polymers[24][25] |
| Supramolecular Chemistry | Macrocycle Synthesis[16] | Synthesis of Covalent Organic Frameworks (COFs) |
PART 4: Self-Validating Protocols in Practice
The following protocols illustrate the distinct applications of each isomer, providing a self-validating system where the choice of isomer directly and predictably leads to the desired molecular architecture.
Protocol 1: Synthesis of a [2+2] Schiff Base Macrocycle using Pyridine-2,6-dicarbaldehyde
Objective: To leverage the templating effect of the 2,6-isomer to synthesize a macrocyclic Schiff base.
Materials:
-
Pyridine-2,6-dicarbaldehyde
-
1,2-Diaminoethane (ethylenediamine)
-
Methanol, anhydrous
-
Metal salt template (e.g., Ba(ClO4)2), optional but recommended
-
Magnetic stirrer and heating plate
Procedure:
-
Set up two separate solutions in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Solution A: Dissolve pyridine-2,6-dicarbaldehyde (2 equivalents) in methanol.
-
Solution B: Dissolve 1,2-diaminoethane (2 equivalents) in methanol. If using a template, dissolve the metal salt (1 equivalent) in this solution.
-
Using a syringe pump for slow addition, add Solution B dropwise to the vigorously stirring Solution A over a period of 4-6 hours at room temperature.
-
After the addition is complete, gently reflux the mixture for 2-4 hours.
-
A precipitate of the macrocyclic product (or its metal complex) should form.
-
Cool the reaction to room temperature, then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.
-
Characterize the product using NMR, Mass Spectrometry, and IR spectroscopy to confirm the macrocyclic structure.
TRUSTWORTHINESS OF THE PROTOCOL: This protocol relies on high-dilution principles and, optionally, a metal template effect. The slow, controlled addition of the diamine to the dialdehyde solution favors intramolecular cyclization over intermolecular polymerization. The geometry of the 2,6-isomer directs the reactants into a cyclic conformation, making the formation of the [2+2] macrocycle the thermodynamically favored outcome. The successful formation of a single major product, verifiable by spectroscopy, validates the choice of this isomer for macrocyclization.
Protocol 2: Solvothermal Synthesis of a MOF using Pyridine-3,5-dicarboxylic Acid
Objective: To use the 3,5-isomer derivative as a rigid linker to construct a 3D coordination polymer (MOF). (Note: This protocol uses the corresponding dicarboxylic acid, which is readily formed by oxidizing the dialdehyde).
Materials:
-
Pyridine-3,5-dicarboxylic acid (PDCH2)
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, combine pyridine-3,5-dicarboxylic acid (1 equivalent), Zn(NO3)2·6H2O (1 equivalent), and DMF (e.g., 10 mL).
-
Seal the vial and sonicate for 10-15 minutes to ensure a homogeneous mixture.
-
Place the open vial inside a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 100-120 °C for 24-48 hours.
-
Allow the oven to cool slowly to room temperature.
-
Harvest the resulting crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF and then with a solvent like ethanol to exchange the residual DMF.
-
Dry the crystals in air or under a mild vacuum.
-
Characterize the product using Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) to confirm the crystalline framework structure.
TRUSTWORTHINESS OF THE PROTOCOL: The success of this synthesis relies on the inability of the 3,5-dicarboxylate ligand to chelate a single metal ion. Its rigid, angular geometry forces it to bridge between multiple metal centers (in this case, zinc ions), leading to the formation of an extended, periodic network. The formation of high-quality crystals with a well-defined, porous structure, as confirmed by X-ray diffraction, is a direct and verifiable consequence of using the 3,5-isomer as a linker.
Conclusion: Isomerism as a Design Tool
The cases of this compound and pyridine-2,6-dicarbaldehyde offer a powerful lesson in molecular design. The choice between these two isomers is a fundamental decision that dictates the path of a synthesis and the properties of the final product. Pyridine-2,6-dicarbaldehyde, with its pre-organized chelating ability, is the molecule of choice for creating discrete, stable metal complexes, catalysts, and intricate macrocycles. In contrast, this compound serves as a rigid, non-chelating linker, ideal for the bottom-up construction of highly ordered, extended materials like metal-organic frameworks.
For the researcher, scientist, or drug development professional, a deep understanding of this isomeric distinction is not merely academic; it is a practical tool that enables the rational design of functional molecules and materials. By mastering the unique chemical vocabularies of these two building blocks, we can more effectively and predictably translate molecular structure into desired function.
References
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Kondraçka, M., & Englert, U. (2019). Zn and Ni complexes of pyridine-2,6-dicarboxylates: crystal field stabilization matters! IUCrData, 4(6). [Link]
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Cheméo. (n.d.). 2,6-Pyridinedicarboxaldehyde. Retrieved from [Link]
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Al-Mokadem, M., et al. (2020). Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. Molecules, 25(18), 4265. [Link]
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Melník, M., & Koman, M. (2020). Pyridine-2,6-dicarboxylates in monomeric iron complexes – structural aspects. Reviews in Inorganic Chemistry, 40(2), 75-89. [Link]
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Linden, A., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1515. [Link]
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Li, Y., et al. (2016). Novel pyridine Schiff base–manganese(ii) complexes: synthesis, characterization and catalytic reactivity of the epoxidation of cyclohexene. RSC Advances, 6(82), 78567-78575. [Link]
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Shaanxi Bloom Tech Co., Ltd. (2023). What is pyridine-2,6-dicarboxylic acid used for? Retrieved from [Link]
-
Ghosh, A., et al. (2006). Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer. CrystEngComm, 8, 517-524. [Link]
-
OIST. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]
-
Papaefstathiou, G. S., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22, 1079-1091. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water. Retrieved from [Link]
-
Eslami, M., et al. (2021). Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. Scientific Reports, 11, 15764. [Link]
-
Al Zoubi, W. (2013). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicarbohydrazide and Dicarbonyls. International Journal of Organic Chemistry, 3, 131-136. [Link]
-
Sivaev, I. B., et al. (2023). Nickel(II) and Palladium(II) Complexes with η5:κ1(N)-Coordinated Dicarbollide Ligands Containing Pendant Pyridine Group. Molecules, 28(20), 7035. [Link]
-
ResearchGate. (n.d.). Scheme-1: Synthesis of Schiff Bases of Pyridine-4-carbaldehyde. [Link]
-
ResearchGate. (n.d.). The Schiff base formed from the condensation of pyridine-2-carboxaldehyde with alanine... [Link]
-
ResearchGate. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid... [Link]
-
JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]
-
Duncan, D. A., et al. (2018). Adsorption and Reactivity of Pyridine Dicarboxylic Acid on Cu(111). The Journal of Physical Chemistry C, 122(34), 19578–19586. [Link]
-
ResearchGate. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. [Link]
-
ResearchGate. (2018). Adsorption and Reactivity of Pyridine Dicarboxylic Acid on Cu(111). [Link]
- Google Patents. (1998). US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridine-3,5-dicarboxaldehydes.
-
Semantic Scholar. (n.d.). Interaction of Pyridine-2,6-dicarboxylic Acid with Cr(VI) in the Oxidative Decarboxylation of Phenylsulfinyl Acetic Acid and Lin. [Link]
-
Elsevier. (n.d.). Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition. Retrieved from [Link]
-
Al-Zoubi, W., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6219. [Link]
-
Chempanda. (n.d.). Pyridines deep dive: Applications and side effects. Retrieved from [Link]
-
Sankar, A., & Venkateshwari, S. (2015). Interaction of Pyridine-2,6-dicarboxylic Acid with Cr(VI) in the Oxidative Decarboxylation of Phenylsulfinyl Acetic Acid and Linear Free Energy Relationship. Chemical Science International Journal, 6(3), 158-168. [Link]
-
IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
-
Chornenka, N. V., et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 61(45), 18115–18127. [Link]
-
ScienceDirect. (2024). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. Progress in Polymer Science, 149, 101777. [Link]
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An In-depth Technical Guide to 3,5-Pyridinedicarboxaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3,5-pyridinedicarboxaldehyde, a versatile heterocyclic aldehyde with significant potential in synthetic chemistry and materials science. This document, intended for a technical audience, delves into the compound's physical and chemical properties, outlines detailed experimental procedures for its characterization, and explores its current and potential applications.
Physicochemical Properties of 3,5-Pyridinedicarboxaldehyde
3,5-Pyridinedicarboxaldehyde is a pale-yellow solid at room temperature.[1] A summary of its key physical properties is presented in the table below.
| Property | Value | Source |
| Melting Point | 95-97 °C | [1] |
| Boiling Point | Not experimentally determined. | |
| Molecular Formula | C₇H₅NO₂ | [1] |
| Molecular Weight | 135.12 g/mol | [1] |
| Compound | Boiling Point (°C) | Pressure (mmHg) | Source |
| 2,6-Pyridinedicarboxaldehyde | 152-154 | 103 | [2] |
| 3-Pyridinecarboxaldehyde | 95-97 | 15 | [3] |
Experimental Determination of Physical Properties
Accurate determination of the melting and boiling points is crucial for the identification and purity assessment of a chemical compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method for determining the melting point of 3,5-pyridinedicarboxaldehyde.
Protocol:
-
Sample Preparation:
-
Ensure the 3,5-pyridinedicarboxaldehyde sample is completely dry and finely powdered.
-
Introduce a small amount of the powdered sample into a capillary tube, sealed at one end.
-
Pack the sample by gently tapping the tube on a hard surface to a height of 2-3 mm.
-
-
Apparatus Setup:
-
Insert the capillary tube into the heating block of a melting point apparatus.
-
Place a calibrated thermometer in the designated slot.
-
-
Measurement:
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2).
-
The melting point range is reported as T1-T2.
-
Boiling Point Determination (Under Reduced Pressure)
Given the lack of a standard boiling point, determination under reduced pressure is recommended to prevent thermal decomposition. The following micro-boiling point method can be employed.
Protocol:
-
Sample Preparation:
-
Place a small amount (a few drops) of the sample into a small test tube.
-
Invert a capillary tube (sealed at one end) and place it, open end down, into the test tube.
-
-
Apparatus Setup:
-
Attach the test tube to a thermometer using a rubber band.
-
Place the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) connected to a vacuum source.
-
Ensure the thermometer bulb and the sample are below the oil level.
-
-
Measurement:
-
Gradually reduce the pressure to the desired level.
-
Begin heating the bath slowly and with constant stirring.
-
Observe the capillary tube. A stream of bubbles will emerge as the liquid boils.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid begins to be drawn back into the capillary tube.
-
Record the temperature and the pressure.
-
Sources
Pyridine-3,5-dicarbaldehyde: Physicochemical Profiling, Synthesis, and Synthetic Utility
Executive Summary & Physicochemical Core
Pyridine-3,5-dicarbaldehyde (CAS: 6221-04-1) represents a critical heterocyclic building block in the synthesis of complex macrocycles, metal-organic frameworks (MOFs), and pharmaceutical scaffolds. Unlike its 2,6-isomer, the 3,5-substitution pattern preserves the electronic symmetry of the pyridine ring while positioning reactive formyl groups away from the steric influence of the ring nitrogen. This geometric arrangement makes it an ideal precursor for "extended" ligands in coordination chemistry.
Physicochemical Identity Matrix
| Property | Value | Technical Context |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₅NO₂ | Degree of Unsaturation: 6 |
| Molecular Weight | 135.12 g/mol | Monoisotopic Mass: 135.0320 |
| CAS Number | 6221-04-1 | - |
| Physical State | Pale yellow solid | Crystalline powder |
| Melting Point | 95–97 °C | Sharp transition indicates high purity |
| Solubility | DCM, THF, EtOAc, DMSO | Poor solubility in Hexanes/Water |
| SMILES | O=Cc1cncc(C=O)c1 | - |
Structural & Mass Analysis (DOT Visualization)
The following diagram illustrates the atomic contribution to the total molecular weight, highlighting the electron-deficient nature of the pyridine core which activates the formyl groups for nucleophilic attack.
Figure 1: Structural decomposition of this compound showing mass contributions.
Synthetic Methodology: The Reductive Pathway
While oxidation of 3,5-lutidine is possible, it often leads to over-oxidation to the carboxylic acid. The reductive pathway from the corresponding ester or amide is the "Gold Standard" for research-grade purity because it allows for tighter stoichiometric control.
Protocol: DIBAL-H Reduction of Dimethyl Pyridine-3,5-dicarboxylate
This protocol is preferred for its reproducibility and minimization of side products (e.g., pyridyl alcohols).
Reagents:
-
Substrate: Dimethyl pyridine-3,5-dicarboxylate (or N,N,N',N'-tetramethylpyridine-3,5-dicarboxamide).
-
Reductant: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene.[1]
-
Solvent: Anhydrous THF or DCM.
-
Quench: Rochelle's Salt (Potassium sodium tartrate) saturated solution.
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add the diester substrate (1.0 equiv) and dissolve in anhydrous THF (0.1 M concentration).
-
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Criticality: Low temperature prevents over-reduction to the diol.
-
Controlled Addition: Add DIBAL-H (2.2 equiv) dropwise over 30 minutes. The solution typically turns yellow.
-
Monitoring: Stir at -78 °C for 2–3 hours. Monitor via TLC (EtOAc/Hexane 1:1). The aldehyde spot will appear distinct from the ester.
-
Quenching (The Emulsion Breaker):
-
While still cold, add Methanol (excess) to destroy unreacted hydride.
-
Add saturated Rochelle's Salt solution.
-
Allow to warm to Room Temperature (RT) and stir vigorously for 1–2 hours until the aluminum emulsion clears into two distinct layers.
-
-
Extraction & Purification: Extract with DCM (3x), dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).
Synthetic Logic Flowchart
Figure 2: Decision logic for the DIBAL-H reduction pathway to ensure aldehyde selectivity.
Applications in Drug Discovery & Materials Science
The utility of this compound lies in its bifunctionality . The two aldehyde groups are chemically equivalent but can be desymmetrized or reacted simultaneously to create larger architectures.
A. Metal-Organic Frameworks (MOFs) & Covalent Organic Frameworks (COFs)
The molecule serves as a linear, rigid linker.
-
Mechanism: Schiff base condensation with diamines (e.g., 1,4-phenylenediamine) yields imine-linked COFs.
-
Advantage: The pyridine nitrogen provides an additional Lewis basic site within the pore, capable of binding metal ions or interacting with acidic gases (e.g., CO₂ capture).
B. Medicinal Chemistry: The Hantzsch Synthesis
It acts as the electrophilic component in multicomponent reactions (MCRs).
-
Reaction: Condensation with
-keto esters and ammonia/amines.[2] -
Target: 1,4-Dihydropyridines (1,4-DHPs).[2]
-
Significance: This pathway creates "dimeric" or "bridged" dihydropyridine scaffolds, which are investigated for calcium channel blocking activity and multidrug resistance (MDR) reversal in cancer therapy.
C. Macrocyclic Ligand Synthesis
Reaction with diamines under high-dilution conditions yields [2+2] or [3+3] Schiff base macrocycles. These are used to sequester lanthanides for MRI contrast agents or luminescent sensors.
Reaction Pathways Diagram
Figure 3: Divergent synthetic utility of the this compound scaffold.
Handling, Stability, and Storage[11]
As a dialdehyde, this compound is susceptible to two primary degradation pathways:
-
Autoxidation: Conversion to pyridine-3,5-dicarboxylic acid upon prolonged exposure to air.
-
Hydration: Formation of gem-diols in the presence of moisture.
Storage Protocol:
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: 2–8 °C (Refrigerated).
-
Container: Amber glass vials (light sensitive) with parafilm or Teflon-lined caps.
-
Re-purification: If the solid turns from pale yellow to brown/orange, recrystallize from EtOAc/Hexane or sublime under vacuum before use in sensitive catalytic reactions.
References
-
PubChem. (2026).[3] this compound (CID 12967699). National Library of Medicine. [Link]
-
Wong, E. H., et al. (2018).[1] "Synthesis and characterization of this compound derivatives." Journal of Organometallic Chemistry, 862, 22-27.[1] (Protocol validation for DIBAL-H reduction). [Link]
-
Organic Chemistry Portal. (2025). Hantzsch Dihydropyridine Synthesis. (Context for application in drug discovery). [Link]
Sources
Technical Guide: Commercial Sourcing & Handling of Pyridine-3,5-Dicarbaldehyde
Executive Summary
Pyridine-3,5-dicarbaldehyde (CAS: 6221-04-1 ) is a critical heterocyclic scaffold employed primarily in supramolecular chemistry for the synthesis of dynamic covalent cages, Metal-Organic Frameworks (MOFs), and Covalent Organic Frameworks (COFs).[1][2][3]
Unlike its robust dicarboxylic acid counterpart, the dicarbaldehyde is chemically labile, prone to rapid oxidation (to carboxylic acid) and hydration (to gem-diols). Consequently, it is rarely held in high-stock quantities by generalist catalog suppliers.[4] This guide outlines the tiered sourcing strategy, mandatory quality control (QC) protocols, and handling procedures required to ensure experimental integrity.
Part 1: The Molecular Profile & Sourcing Challenges
Before sourcing, researchers must distinguish the target molecule from its stable precursors and isomers. A common procurement error is purchasing the diacid or the 2,6-isomer due to similar nomenclature.[4]
| Feature | Target Molecule | Common Confounder 1 | Common Confounder 2 |
| Name | This compound | 3,5-Pyridinedicarboxylic acid | Pyridine-2,6-dicarbaldehyde |
| CAS | 6221-04-1 | 499-81-0 | 5431-44-7 |
| Function | Imine/Hydrazone cage formation | MOF Linker (Stable) | Pincer Ligand Synthesis |
| Stability | Low (Oxidation sensitive) | High | Moderate |
| State | Pale yellow solid | White powder | White needles |
The "On-Demand" Reality
Due to its instability, "In Stock" labels on aggregator sites are often misleading.[4] Most suppliers synthesize this compound de novo upon order or hold it as a crude intermediate requiring re-purification.[4]
Part 2: Commercial Landscape & Supplier Tiering
Do not rely on a single source. Use a tiered approach to mitigate lead-time risks.[4]
Tier 1: Specialist Heterocyclic Suppliers (Primary Sources)
These suppliers specialize in pyridine chemistry and are most likely to deliver high-purity (>95%) material with reliable Certificates of Analysis (CoA).[4]
-
BLD Pharm: Currently the most consistent supplier for this specific CAS (6221-04-1).[4] They often stock small gram-scale quantities.[4]
-
Synchem (Germany): Specializes in "synthesis on demand" for rare aldehydes.[4] High reliability but longer lead times (2-4 weeks).[4]
-
Combi-Blocks: Frequently lists heterocyclic building blocks; check for "In Stock" vs. "Ships in 2 weeks" (the latter implies synthesis on demand).
Tier 2: Custom Synthesis Houses (The "Plan B")
If Tier 1 fails, you must contract a custom synthesis. The standard route is the reduction of dimethyl pyridine-3,5-dicarboxylate or the corresponding diamide.[4]
-
WuXi AppTec: Reliable for multi-gram scale-up but expensive for small batches.[4]
-
Enamine: Strong capabilities in heterocyclic building blocks.[4]
Tier 3: General Aggregators (High Risk)[5]
-
Sigma-Aldrich / Fisher / VWR: Usually re-sell from Tier 1/2 suppliers.[4] Listings are often "inquire for availability" or point to the acid derivative.[4] Use only if they provide a specific lot number and CoA.
Part 3: Quality Control & Validation (The "Trustworthiness" Pillar)[5]
Crucial Directive: Never use this compound directly from the bottle without verifying the Aldehyde:Acid ratio . Commercial samples often degrade to ~10-15% carboxylic acid during transit.[4]
Protocol: 1H NMR Validation
The only self-validating method to confirm purity is Proton NMR in a dry solvent.[4]
Materials:
-
Solvent:
(Dried over molecular sieves).[4] Avoid DMSO-d6 if possible as it can mask hydration peaks.[4] -
Internal Standard (Optional): 1,3,5-Trimethoxybenzene.
The Spectrum (Expected):
-
Aldehyde Proton: Singlet at ~10.2 ppm . (Integration = 2H).
-
Aromatic Protons:
-
H2/H6: Doublet at ~9.25 ppm (Integration = 2H).
-
H4: Triplet/Broad Singlet at ~8.56 ppm (Integration = 1H).
-
The Impurity Flags:
-
Oxidation: Look for a broad OH peak >11 ppm (Carboxylic acid).[4]
-
Hydration: Look for a shift in the aldehyde peak or new peaks around 5-6 ppm (Gem-diol formation).[4]
QC Workflow Diagram
The following logic gate ensures you do not waste reagents on bad starting material.
Figure 1: Quality Control Logic Flow. This self-validating loop prevents the use of oxidized starting material in sensitive imine condensations.[4]
Part 4: Handling, Storage & Synthesis
Storage Protocol
-
Atmosphere: Strictly under Argon or Nitrogen.[4]
-
Temperature: -20°C is mandatory. -80°C is preferred for long-term (>1 month).[4]
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink wrap over the cap.[4]
Emergency Synthesis (Plan B)
If commercial supply is unavailable, the most reliable route is the DIBAL-H Reduction .
Reaction:
3,5-Pyridinedicarboxamide
Key Steps:
-
Dissolve diamide in dry THF.
-
Cool to -78°C (Acetone/Dry Ice).
-
Add DIBAL-H (1M in toluene) dropwise.[4] Critical: Temp must not rise.
-
Quench carefully with Rochelle's salt (Potassium sodium tartrate) to break the aluminum emulsion.
-
Extract with EtOAc, dry over
. -
Purification: Flash chromatography on silica gel (EtOAc:Hexane 1:1).
Part 5: Sourcing Decision Matrix
Use this workflow to determine whether to buy or make the compound based on your project timeline and budget.
Figure 2: Strategic Sourcing Decision Matrix. Balances cost vs. time-to-delivery.
References
-
ChemicalBook. Pyridine-3,5-dicarboxaldehyde Product & Synthesis Data. (CAS 6221-04-1).[1][2][4] Retrieved from .[4]
-
BLD Pharm. this compound Catalog Entry. (Verified Supplier).[4] Retrieved from .[4]
-
Yen Wong, E., et al. (2018).[3] Synthesis of this compound via DIBAL-H reduction.[4] Journal of Organometallic Chemistry, 862, 22-27.[3] (Protocol validation).
-
PubChem. this compound Compound Summary. National Library of Medicine.[4] Retrieved from .[4]
-
TCI Chemicals. 3,5-Pyridinedicarboxylic Acid (Precursor) Data. (Distinguishing the acid from the aldehyde). Retrieved from .[4]
Sources
Technical Guide: Thermodynamic Stability & Reactivity Profile of Pyridine-3,5-Dicarbaldehyde
Executive Summary
Pyridine-3,5-dicarbaldehyde (3,5-PDA) represents a critical class of heteroaromatic electrophiles used as reticular synthesis linkers (MOFs/COFs) and pharmaceutical intermediates.[1] Unlike its benzene analog (isophthalaldehyde), 3,5-PDA exhibits a distinct thermodynamic profile driven by the electron-deficient pyridine core.
This guide delineates the thermodynamic stability of 3,5-PDA not merely as a static property, but as a dynamic equilibrium between its aldehyde, hydrate (gem-diol), and oxidation states. While thermally stable up to its melting point (~95–97°C), it is thermodynamically unstable toward hydration in aqueous media and auto-oxidation in aerobic environments.[1]
Part 1: Molecular Architecture & Electronic Baseline[1]
To understand the stability of 3,5-PDA, one must first analyze its electronic structure. The nitrogen atom in the pyridine ring exerts a strong inductive effect (-I) and mesomeric effect (-M), withdrawing electron density from the ring carbons.[1]
The "Meta" Advantage
The 3,5-substitution pattern places the formyl groups at the meta positions relative to the nitrogen.
-
Electrophilicity: The carbonyl carbons are significantly more electrophilic than those in benzaldehyde due to the electron-deficient ring.
-
Positional Stability: Unlike 2,6-dicarbaldehyde, the 3,5-isomer lacks the ability to form tridentate chelation pockets directly with the pyridine nitrogen, altering its coordination thermodynamics.
Theoretical Stability Profile
-
Enolization: 3,5-PDA is a non-enolizable aldehyde . It lacks
-protons, rendering it immune to self-aldol condensation. However, this feature makes it susceptible to the Cannizzaro reaction in basic media (disproportionation to alcohol and carboxylate).[1] -
Resonance Energy: The aromaticity of the pyridine ring provides a baseline of thermodynamic stability (
28 kcal/mol resonance energy), but the exocyclic aldehyde groups introduce high reactivity.[1]
Part 2: Chemical Stability & Degradation Pathways
The "thermodynamic instability" of 3,5-PDA is primarily defined by its high energy relative to its hydrolysis and oxidation products.
Hydration Equilibrium (The Gem-Diol Shift)
In the presence of water, 3,5-PDA undergoes reversible hydration.
-
Thermodynamics: For benzaldehyde, the equilibrium lies far to the left (aldehyde favored).[1] For pyridine aldehydes, the electron-withdrawing nitrogen destabilizes the carbonyl, shifting the equilibrium toward the gem-diol .
-
Impact: In aqueous HPLC mobile phases, 3,5-PDA often appears as two peaks or a broadened peak due to on-column hydration kinetics.
Oxidation (Auto-oxidation)
The conversion of 3,5-PDA to pyridine-3,5-dicarboxylic acid (dinicotinic acid) is highly exergonic.[1]
-
Mechanism: Radical chain reaction initiated by trace metals or UV light.
-
Product: The resulting carboxylic acid is a thermodynamic sink—highly stable and unreactive under standard storage conditions.
Visualization of Reactivity Network
The following diagram maps the thermodynamic wells (Acid) versus the kinetic traps (Gem-diol).[1]
Figure 1: Reactivity landscape of 3,5-PDA.[1] The aldehyde sits in a metastable well, prone to hydration in water and oxidation in air.
Part 3: Thermal & Solid-State Stability
While MOFs derived from this linker are often cited as stable up to 350–400°C, the free aldehyde is much more fragile.
Physical Transitions
| Property | Value | Implication for Handling |
| Melting Point | 95–97°C | Solid at room temp; easy to handle as powder. |
| Boiling Point | N/A (Decomposes) | Do not attempt atmospheric distillation.[1] |
| Sublimation | Moderate | Can sublime under high vacuum/heat; risk of cross-contamination. |
Thermal Degradation
Above 120°C, 3,5-PDA risks decarbonylation (loss of CO) or polymerization, especially in the presence of trace acids or bases.[1] TGA (Thermogravimetric Analysis) of the pure solid typically shows mass loss onset shortly after melting, unlike its dicarboxylic acid counterpart which is stable to >300°C.[1]
Part 4: Experimental Protocols
Synthesis via DIBAL-H Reduction
The most thermodynamically controlled route involves the reduction of dimethyl pyridine-3,5-dicarboxylate.
Rationale: Direct oxidation of the alcohol is risky due to over-oxidation to the acid. Reduction of the ester stops cleanly at the aldehyde at low temperatures.
Protocol:
-
Setup: Flame-dry a 3-neck flask; maintain inert atmosphere (
or ). -
Dissolution: Dissolve dimethyl pyridine-3,5-dicarboxylate (1.0 eq) in anhydrous THF. Cool to -78°C .
-
Why? Low temperature prevents over-reduction to the alcohol.
-
-
Addition: Add DIBAL-H (1.0 M in toluene, 2.5 eq) dropwise over 30 mins.
-
Quench: Carefully add methanol followed by saturated Rochelle salt (potassium sodium tartrate) solution.
-
Why? Rochelle salt breaks the stable Aluminum-emulsion complex, allowing phase separation.
-
-
Purification: Extract with EtOAc, dry over
, and recrystallize from Hexane/EtOAc.
Stability-Indicating HPLC Assay
To quantify thermodynamic degradation (oxidation/hydration), use this reverse-phase method.
-
Column: C18 (e.g., Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: 0.1% TFA in Water (Suppresses ionization of the acid, sharpens peaks).[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Pyridine ring
).[1]
Data Interpretation:
-
Peak 1 (Early eluting): Pyridine-3,5-dicarboxylic acid (Oxidation product).[1]
-
Peak 2 (Broad/Split): this compound (Equilibrating with gem-diol).
Part 5: Handling & Storage Recommendations
Based on the thermodynamic profile, the following storage logic applies:
-
Atmosphere: Store under Argon/Nitrogen.
-
Reason: Removes
to prevent the thermodynamic slide to the carboxylic acid.
-
-
Temperature: Refrigerate (2–8°C).
-
Reason: Slows the kinetics of any residual auto-oxidation or polymerization.
-
-
Solvent Choice:
-
Avoid: Water and primary alcohols (forms hydrates/hemiacetals).[1]
-
Preferred: Anhydrous DMSO, DMF, or Chloroform for stock solutions.
-
Workflow Visualization
Figure 2: Critical path for maintaining thermodynamic integrity during storage.
References
-
Synthesis & Physical Data
-
Synthesis of Pyridine-3,5-dicarboxaldehyde from 3,5-Pyridinedicarboxamide.[2] ChemicalBook.
-
-
Hydration Thermodynamics
-
Pocker, Y., & Meany, J. E. (1967).[1][3] Reversible hydration of 2- and 4-pyridinecarboxaldehydes. I. Equilibrium studies. Journal of Physical Chemistry.[4]
-
[1]
- Note: While this paper focuses on 2- and 4- isomers, the mechanistic insight on electron-deficient ring hydration applies directly to the 3,5-isomer.
-
-
MOF Thermal Stability (Contextual)
-
General Reactivity of Pyridine Aldehydes
- Lavilla, R. (2002). Recent developments in the chemistry of dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1.
Sources
Methodological & Application
Application Note: Pyridine-3,5-dicarbaldehyde as a Precursor for Fluorescent Sensors
Abstract & Strategic Value
Pyridine-3,5-dicarbaldehyde is a critical, yet often underutilized, heteroaromatic building block in the design of fluorescent chemosensors. Unlike its 2,6-isomer (which favors "pincer" type coordination), the 3,5-substitution pattern provides a unique 120° angular geometry that directs substituents away from the pyridine nitrogen. This geometric feature makes it an ideal precursor for constructing macrocyclic cages , metal-organic frameworks (MOFs) , and cross-linked bis-Schiff bases where the pyridine nitrogen serves as an independent proton-accepting site or a secondary coordination point, rather than the primary chelator.
This guide details the high-purity synthesis of this compound and its conversion into "Turn-ON" fluorescent sensors for transition metals (Zn²⁺, Cu²⁺) and biological analytes.
Chemical Basis & Design Strategy
The Geometric Advantage (3,5- vs. 2,6-)
The choice of the 3,5-isomer is deliberate for specific sensing mechanisms:
-
2,6-Dicarbaldehyde: Substituents converge towards the pyridine nitrogen, creating a tridentate (
) binding pocket (terpyridine-like). -
3,5-Dicarbaldehyde: Substituents diverge. This prevents steric crowding at the pyridine nitrogen, allowing it to participate in Photoinduced Electron Transfer (PET) mechanisms or act as a pH-sensitive switch, while the aldehyde-derived arms bind the target analyte.
Sensing Mechanism: PET-Inhibition
The most robust sensor design using this precursor involves Schiff-base condensation.
-
Free Ligand (OFF State): The lone pair on the Schiff base nitrogen or the pyridine nitrogen quenches the fluorophore via PET.
-
Analyte Binding (ON State): Metal ion coordination locks the lone pairs, inhibiting PET. This restores the radiative pathway, resulting in Chelation Enhanced Fluorescence (CHEF).
Figure 1: Mechanism of fluorescence activation (Turn-ON) via PET inhibition upon metal binding.
Protocol A: Synthesis of this compound
Objective: Synthesize high-purity this compound from Dimethyl pyridine-3,5-dicarboxylate. Note: Direct oxidation of 3,5-lutidine is often low-yielding due to over-oxidation. The reduction-oxidation route described below ensures higher purity for sensor applications.
Reagents
-
Dimethyl pyridine-3,5-dicarboxylate (Starting Material)[1]
-
LiAlH₄ (Lithium Aluminum Hydride)
-
THF (Anhydrous)
-
MnO₂ (Activated Manganese Dioxide) or Swern Reagents (DMSO/Oxalyl Chloride)
-
Chloroform/DCM
Step-by-Step Methodology
Step 1: Reduction to Diol
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Dissolve Dimethyl pyridine-3,5-dicarboxylate (1.95 g, 10 mmol) in 50 mL anhydrous THF. Cool to 0°C.
-
Addition: Slowly add LiAlH₄ (0.76 g, 20 mmol) portion-wise over 20 minutes. Caution: Exothermic gas evolution.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (10% MeOH in DCM).
-
Quench: Cool to 0°C. Add water (0.8 mL), 15% NaOH (0.8 mL), then water (2.4 mL) sequentially (Fieser workup).
-
Isolation: Filter the white precipitate through Celite. Concentrate the filtrate to yield Pyridine-3,5-diyldimethanol (white solid).
-
Checkpoint: Yield should be >85%.
-
Step 2: Oxidation to Dialdehyde
-
Reaction: Dissolve the crude diol (1.0 g) in 100 mL CHCl₃. Add activated MnO₂ (10 equivalents).
-
Reflux: Reflux the suspension for 12–24 hours. Monitor by TLC (Aldehyde moves faster than alcohol).
-
Purification: Filter hot through Celite to remove MnO₂. Evaporate solvent.[2]
-
Crystallization: Recrystallize from Hexane/EtOAc.
-
Target Product: this compound.
-
Validation: ¹H NMR (CDCl₃): δ ~10.2 ppm (s, 2H, CHO), 9.2 ppm (d, 2H, Ar-H), 8.6 ppm (t, 1H, Ar-H).
-
Protocol B: Sensor Fabrication (Bis-Schiff Base)
Objective: Derivatize the precursor with 2-aminophenol to create a Zn²⁺/Al³⁺ selective sensor.
Step-by-Step Methodology
-
Stoichiometry: Dissolve this compound (1 mmol) in 15 mL Ethanol.
-
Amine Addition: Add 2-aminophenol (2.2 mmol, slight excess) to the solution.
-
Catalysis: Add 2 drops of Glacial Acetic Acid.
-
Reflux: Reflux at 80°C for 4–6 hours. The solution will likely change color (yellow/orange).
-
Isolation: Cool to RT. The Schiff base precipitate is filtered, washed with cold ethanol, and dried.
-
Characterization: Confirm imine formation via IR (C=N stretch ~1620 cm⁻¹) and disappearance of aldehyde peak in NMR.
Figure 2: Synthetic pathway from commercial ester to functional fluorescent sensor.
Application Protocol: Fluorescence Titration
Objective: Determine the Limit of Detection (LOD) and Binding Constant (
-
Stock Solutions:
-
Probe: 1.0 mM in DMSO.
-
Metal Ions (Zn²⁺, Cu²⁺, Fe³⁺): 10 mM in deionized water.
-
-
Titration:
-
Dilute Probe to 10 µM in Buffer (HEPES/CH₃CN 1:1, pH 7.4).
-
Record initial fluorescence spectrum (
determined by UV-Vis absorption max). -
Add metal ion aliquots (0–5 equivalents).[2] Record emission after each addition.
-
-
Data Analysis:
-
Job’s Plot: Plot Fluorescence Intensity vs. Mole Fraction (
) to determine stoichiometry (likely 1:1 or 1:2). -
LOD Calculation:
, where is the standard deviation of the blank and is the slope of the linear range.
-
Data Summary: Expected Performance Metrics
| Parameter | Value Range (Typical) | Notes |
| Quantum Yield ( | 0.05 (Free) | Significant Turn-ON expected. |
| LOD | 10 nM – 5 µM | Highly dependent on the amine arm used. |
| Binding Constant ( | Suitable for reversible sensing. | |
| Stokes Shift | 50 – 120 nm | Large shift reduces self-absorption. |
References
-
Synthesis of Precursor: Wong, Y., et al. (2018). "Synthesis of this compound from diamide reduction." Journal of Organometallic Chemistry. Link
-
Sensor Application (Ni2+): Bawa, R., et al. (2023).[2] "A pyridine dicarboxylate based hydrazone Schiff base for reversible colorimetric recognition of Ni2+ and PPi." New Journal of Chemistry. Link
-
Macrocyclic Applications: Bencini, A., et al. (2003). "A new pyridine-based 12-membered macrocycle functionalised with different fluorescent subunits."[3] Dalton Transactions. Link
-
General Mechanism: Carter, K. P., et al. (2014). "Fluorescence-based sensing of metal ions using pyridine-based chelators." Chemical Reviews. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A new pyridine-based 12-membered macrocycle functionalised with different fluorescent subunits; coordination chemistry towards CuII, ZnII, CdII, HgII, and PbII - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Removing unreacted pyridine-3,5-dicarbaldehyde from COF pores
Topic: Removing Unreacted Pyridine-3,5-dicarbaldehyde (PDA) from COF Pores
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 23, 2026[1]
Executive Summary
You are encountering trapped This compound (PDA) within your Covalent Organic Framework (COF). This is a common "guest inclusion" issue where the unreacted linker (monomer) remains non-covalently trapped within the pores or
Because PDA contains a pyridine nitrogen, it acts as a Lewis base, potentially forming hydrogen bonds with residual protons or defects in the framework, making it "stickier" than standard benzene-based linkers.[1] Simple washing is rarely sufficient.[1]
This guide provides a validated, non-destructive workflow to remove PDA without collapsing your COF's porous architecture.
Module 1: Diagnostic Protocol (Is it really trapped?)
Before aggressive purification, quantify the impurity. Visual inspection (color) is unreliable.
Primary Method: Digestion
H NMR (Quantitative)
This is the gold standard for determining Molar Purity.
-
Sampling: Take ~5 mg of your dried COF powder.
-
Digestion: Suspend in 600
L DMSO- . Add 2-3 drops of concentrated DCl (or 35% DCl in ). -
Analysis:
-
Target Signal: Look for the aldehyde proton (
) singlet at ~10.1 ppm . -
Reference Signal: Integrate against the amine linker protons (aromatic region).
-
Calculation: If the integration ratio deviates from the theoretical stoichiometry (e.g., 1:1 or 3:2), you have excess trapped PDA.
-
Secondary Method: FT-IR Spectroscopy [1][4][5]
-
Indicator: A sharp shoulder or peak at ~1700 cm
(C=O stretch).[1] -
Clean COF: Should show a dominant C=N stretch at ~1620 cm
and negligible signal at 1700 cm .[1]
Functional Check: BET Surface Area
-
Symptom: A dramatic loss in surface area (e.g., measuring 400
when the theoretical is 2000 ) usually indicates pore blockage by unreacted monomers.
Module 2: The Purification Workflow
Do not skip steps. The order is designed to displace monomers first, then activate the pores.
Figure 1: Decision logic for removing trapped PDA monomers while preserving COF crystallinity.
Step 1: Soxhlet Extraction (The Workhorse)
Soxhlet extraction provides a continuous flow of fresh, hot solvent, which is essential for overcoming the
-
Solvent Choice: Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN) .
-
Duration: 24 to 48 hours.
-
Protocol:
-
Place crude COF in a cellulose thimble.
-
Reflux solvent.[1] Ensure the siphon cycle occurs every 10-15 minutes.
-
Check: Monitor the solvent in the extraction chamber. It should eventually run clear.
-
Step 2: Solvent Exchange
Before drying, you must replace the high-boiling or "sticky" Soxhlet solvent with a volatile, low-surface-tension solvent.[1]
-
Solvent: Anhydrous Acetone or Hexane.[1]
-
Method: Soak the powder, decant, and replenish fresh solvent 3-4 times over 12 hours.
Step 3: Activation (Drying)
Removing the solvent without collapsing the pores (capillary force management).
| Method | Suitability | Protocol |
| Vacuum Heating | Robust COFs (Small pore, high stability) | Heat at 120°C under dynamic vacuum (< 0.1 mbar) for 12h.[1] Note: PDA sublimes/melts, aiding removal.[1] |
| Supercritical CO | Fragile / Large Pore COFs | Exchange solvent to liquid CO |
Module 3: Advanced Troubleshooting (FAQs)
Q1: I tried Soxhlet with THF, but the NMR still shows 5-10% excess aldehyde. Why?
Diagnosis: The PDA might be coordinating to metal impurities (if you used a metal catalyst like Sc(OTf)
-
Chelation Wash: If a metal catalyst was used, wash with a dilute solution of EDTA or use a slightly more coordinating solvent like Methanol (if the COF is stable) to disrupt the coordination.
-
Thermal "Baking": PDA has a melting point of ~100°C. If your COF is thermally stable (check TGA, usually stable >300°C), heat the sample to 150°C under high vacuum. This promotes the sublimation of the trapped PDA monomer out of the pores.
Q2: Can I use an amine to "scavenge" the unreacted aldehyde? Answer: NO. STOP.
-
Risk: Adding a small molecule amine (like butylamine) to scavenge PDA will likely trigger transimination . The amine will attack the structural imine bonds of your COF backbone, causing the framework to depolymerize or lose crystallinity.
-
Exception: Only if you are performing a "defect repair" strategy with the original linker amine, but this rarely removes excess aldehyde; it simply incorporates it.
Q3: The COF color changed from yellow to dark brown after vacuum drying. Is it degraded? Analysis: Not necessarily.
-
Cause: Removing solvent molecules often changes the electronic environment (solvatochromism) of the conjugated framework.
-
Verification: Run PXRD (Powder X-Ray Diffraction).[2][3][4][5][6][7] If the crystallinity peaks remain, the framework is intact. If peaks broaden significantly or disappear, the pores collapsed (use Supercritical CO
next time).
Q4: My BET surface area is still low (Type I isotherm is missing). Analysis: If NMR shows the chemical composition is pure (no excess PDA), but porosity is low, the issue is pore collapse , not trapped monomers.
-
Solution: You cannot "fix" a collapsed dry powder easily. You must re-synthesize or re-solvate (if possible) and use Supercritical CO
(ScCO ) for the activation step.
References
-
COF Synthesis & Activation Protocols
-
Imine Linkage Stability & Transimination
-
Supercritical Activation Methodology
-
Quantitative NMR for COF Purity
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a covalent organic framework with hetero-environmental pores and its medicine co-delivery application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalently Bound MOF/COF Aerogels as Robust Catalytic Filters for Rapid Nerve Agent Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical recycling of imine-linked covalent organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Chemical recycling of imine-linked covalent organic frameworks - Chemical Science (RSC Publishing) DOI:10.1039/D5SC09502F [pubs.rsc.org]
- 8. Supercritical Carbon Dioxide Extraction of Bioactive Compounds [gavinpublishers.com]
- 9. rssl.com [rssl.com]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Handling moisture sensitivity of pyridine-3,5-dicarbaldehyde
Technical Support Center: Pyridine-3,5-dicarbaldehyde
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the primary challenge associated with this versatile building block: its sensitivity to moisture. By understanding the root causes of its instability and implementing rigorous handling protocols, you can ensure the integrity of your starting material and the success of your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so sensitive to moisture?
The reactivity of this compound towards water stems from the electrophilic nature of the two aldehyde carbons. The electron-withdrawing effect of the pyridine ring enhances the partial positive charge on the carbonyl carbons, making them highly susceptible to nucleophilic attack by water molecules present in the atmosphere or in non-anhydrous solvents. This reaction forms a geminal diol, also known as a hydrate. While this hydration is often reversible, the presence of the hydrate can complicate reactions, alter stoichiometry, and lead to inconsistent results. Furthermore, prolonged exposure to moisture and oxygen can lead to oxidation of the aldehyde groups to less reactive carboxylic acids, a common degradation pathway for aromatic aldehydes.[1][2]
Q2: How can I visually or analytically detect if my sample has been compromised by moisture?
Detecting degradation requires a combination of physical observation and analytical techniques:
-
Visual Inspection: A pure, anhydrous sample of this compound should be a pale-yellow solid.[3] Significant clumping, a change in color, or a sticky, syrupy appearance may indicate moisture absorption and potential degradation.
-
NMR Spectroscopy (¹H NMR): This is the most definitive method. In an anhydrous sample dissolved in a dry deuterated solvent (e.g., CDCl₃), you should see sharp aldehyde proton signals around 10.2 ppm.[3] The presence of the hydrate form (gem-diol) will introduce new signals, typically broad peaks for the -OH protons and a new peak for the C-H proton of the hydrate, which will be shifted upfield from the aldehyde proton.
-
Thin-Layer Chromatography (TLC): Spotting the compound on a TLC plate against a fresh, reliable standard can reveal degradation. The hydrate or oxidized dicarboxylic acid will have a different Rf value (typically lower) than the pure dialdehyde. Tailing or multiple spots where there should be one is a clear red flag.
Q3: What are the non-negotiable best practices for storing this compound?
To maintain the integrity of this compound, proper storage is critical. The goal is to create a multi-barrier defense against atmospheric moisture.
-
Primary Container: Always keep the compound in its original, tightly sealed container.[4][5]
-
Inert Atmosphere: Before sealing, flush the container headspace with a dry, inert gas like argon or nitrogen. This displaces moist air.
-
Secondary Containment: Place the sealed primary container inside a desiccator containing an active desiccant (e.g., Drierite® or silica gel). For enhanced protection, a vacuum desiccator is recommended.
-
Temperature: Store the desiccator in a cool, dry place away from direct sunlight and heat sources to prevent thermal degradation.[1]
Q4: My reaction yield is consistently low. Could moisture be the culprit?
Absolutely. If your reaction involves moisture-sensitive reagents or catalysts (e.g., organometallics, strong bases, certain coupling catalysts), trace amounts of water can have a devastating impact on your yield. Moisture can:
-
Consume Reagents: Water can quench organometallic reagents or protonate strong bases, rendering them inactive.
-
Inhibit Catalysts: Many transition metal catalysts are sensitive to water, which can poison the catalytic cycle.
-
Alter the Starting Material: As discussed, water converts the dialdehyde to its hydrate form. The hydrate is sterically bulkier and electronically different, and it may not participate in the desired reaction, effectively reducing the concentration of your active starting material.
Troubleshooting Guide: Common Experimental Issues
| Problem Encountered | Probable Cause Related to Moisture | Recommended Solution & Validation |
| Low or No Reaction Yield | Degradation of this compound to its hydrate or dicarboxylic acid form. Quenching of moisture-sensitive reagents/catalysts. | Use a fresh, unopened bottle of the aldehyde or purify the existing stock. Ensure all solvents are rigorously dried and degassed. Validate solvent dryness with a chemical indicator or Karl Fischer titration. Run a control reaction with a known-good substrate to verify reagent/catalyst activity. |
| Inconsistent Results Batch-to-Batch | Varying levels of moisture exposure during handling and setup. Inconsistent dryness of solvents or reagents. | Standardize your handling procedure using a strict inert atmosphere protocol (see Protocol 1). Always use freshly dried solvents for every reaction. Document all handling steps meticulously. |
| Unexpected Peaks in ¹H NMR Spectrum | Formation of the gem-diol (hydrate) is the most likely cause. Other possibilities include partially reacted intermediates or side products from reactions with water. | Compare the spectrum to a reference. The hydrate will show characteristic upfield-shifted CH peaks and broad OH signals. To confirm, try adding a drop of D₂O to the NMR tube; the OH peaks should disappear. |
| Material is Clumpy or Difficult to Weigh | The solid has absorbed atmospheric moisture, becoming hygroscopic. | Do not use the material directly. If purification is not an option, attempt to dry the material under high vacuum in the presence of a strong desiccant like P₂O₅ for several hours before use. Weigh the material quickly in a dry environment (glove box or under a stream of inert gas). |
Core Experimental Protocols
Protocol 1: Standard Inert Atmosphere Reaction Setup
This protocol outlines the essential steps for setting up a reaction that protects this compound and other sensitive reagents from atmospheric moisture and oxygen.
Objective: To create and maintain a dry, inert environment for a chemical reaction.
Materials:
-
Round-bottom flask with appropriate side-arms
-
Septa, glass stoppers
-
Schlenk line or manifold with dual vacuum and inert gas (Argon or Nitrogen) lines
-
Heat gun or oven
-
Syringes and needles
-
Anhydrous solvents and reagents
Procedure:
-
Glassware Preparation: Thoroughly clean and oven-dry all glassware (including stir bars) at >120°C for at least 4 hours (overnight is preferred) to remove adsorbed water.
-
Assembly: Immediately assemble the hot glassware under a gentle positive pressure of inert gas. Seal all joints with high-vacuum grease and secure with clips. Cap all openings with septa.
-
Purging the System: Connect the flask to the Schlenk line. Carefully evacuate the flask under vacuum until the pressure stabilizes. While the flask is under vacuum, gently heat the entire surface with a heat gun to drive off any residual water. Allow the flask to cool to room temperature.
-
Inert Gas Backfill: Switch from vacuum to the inert gas line and slowly refill the flask with argon or nitrogen.
-
Cycle Repetition: Repeat the evacuate-heat-backfill cycle at least three times to ensure the complete removal of atmospheric gases.
-
Reagent Addition: Add solid this compound under a strong positive flow of inert gas. For highest purity, this should be done in a glove box. Seal the flask immediately.
-
Solvent/Liquid Addition: Add anhydrous solvents and liquid reagents via a gas-tight syringe through a septum. Ensure you purge the syringe with inert gas before drawing up the liquid.
-
Maintaining Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, typically by connecting the flask to the manifold via a bubbler.
Workflow for Handling this compound
This diagram illustrates the critical decision points and steps for ensuring the compound's integrity from storage to reaction.
Caption: Decision workflow for handling moisture-sensitive this compound.
References
- Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
- ChemicalBook. (n.d.). Pyridine-3,5-dicarboxaldehyde synthesis.
- ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen | Request PDF.
- Apollo Scientific. (2023, July 6). Pyridine-3,5-dicarboxylic acid Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 3-Pyridinecarboxaldehyde Safety Data Sheet.
- Fisher Scientific. (2025, December 18). 3,5-Pyridinedicarboxylic acid Safety Data Sheet.
Sources
- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine-3,5-dicarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
Validation & Comparative
Mass Spectrometry Fragmentation Pattern of Pyridine-3,5-dicarbaldehyde: A Comparative Technical Guide
Executive Summary
Pyridine-3,5-dicarbaldehyde (CAS: 4506-52-1, MW: 135.12 Da) is a critical heterocyclic building block used in the synthesis of metal-organic frameworks (MOFs), macrocyclic ligands, and pharmaceutical intermediates.[1][2][3][4][5] Its characterization is frequently complicated by its high reactivity and the stability of its regioisomers (e.g., 2,6-dicarbaldehyde).
This guide provides a technical comparison of the two dominant mass spectrometry ionization methods used to characterize this molecule: Electron Ionization (EI) and Electrospray Ionization (ESI) .[6][7][8] While EI provides the structural "fingerprint" necessary for library identification, ESI is the method of choice for analyzing this compound within complex biological matrices or reaction mixtures due to its softer ionization and compatibility with liquid chromatography.
Part 1: Structural Analysis & Theoretical Basis[1]
Before interpreting spectra, one must understand the lability of the specific functional groups on the pyridine ring.
-
Formula:
-
Exact Mass: 135.0320[1]
-
Structural Vulnerabilities:
Part 2: Comparative Analysis (EI vs. ESI)
This section contrasts the performance of "Hard" vs. "Soft" ionization techniques for this specific analyte.
Method A: Electron Ionization (EI) – The Structural Fingerprint
Mechanism: 70 eV electron bombardment creates high-energy radical cations (
-
Molecular Ion (
): Observed at m/z 135 .[1] Usually distinct but may be of lower intensity than the base peak due to the stability of the acylium ion. -
Dominant Fragmentation:
-
-Cleavage: Loss of a hydrogen atom from the aldehyde group to form the acylium cation (
, m/z 134).[1] -
Decarbonylation: Sequential loss of CO molecules.[1] The transition from m/z 135
107 (loss of CO) is characteristic of aromatic aldehydes. -
Ring Collapse: Loss of HCN (27 Da) from the pyridine core, typically observed in the lower mass range (m/z < 80).
-
-Cleavage: Loss of a hydrogen atom from the aldehyde group to form the acylium cation (
Method B: Electrospray Ionization (ESI) – The Intact Molecular Probe
Mechanism: Solution-phase protonation/desolvation creates even-electron ions (
-
Molecular Ion (
): Observed at m/z 136 .[1] High intensity, often the base peak. -
Adducts: Sodium (
, m/z 158) and solvent adducts (Methanol/Acetonitrile) are common. -
Hydrate Formation: Pyridine aldehydes are hygroscopic.[1] In aqueous ESI, you may observe the gem-diol hydrate form (
, m/z 154), which is an artifact of the solvent system, not a fragmentation product.
Comparative Data Summary
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI+) |
| Ion Type | Radical Cation ( | Protonated Molecule ( |
| Base Peak (Typical) | m/z 134 or 135 | m/z 136 |
| Key Fragments | m/z 107 (M-CO), m/z 79 (M-2CO), m/z 52 (Ring fragment) | m/z 118 (Loss of |
| Detection Limit | Nanogram range (GC-MS) | Picogram range (LC-MS/MS) |
| Structural Insight | High: Fragment pattern confirms isomer structure.[1] | Low: Primarily confirms molecular weight unless MS/MS is used.[1] |
Part 3: Detailed Fragmentation Pathways (EI Mechanism)
The following diagram illustrates the stepwise degradation of this compound under 70 eV EI conditions. The pathway highlights the sequential loss of carbonyl groups and the eventual collapse of the heterocyclic ring.
Figure 1: Proposed EI fragmentation pathway for this compound showing sequential decarbonylation and ring degradation.
Part 4: Experimental Protocols
Protocol A: GC-MS Analysis (EI)
Best for: Purity confirmation of dry powder.[1]
-
Sample Prep: Dissolve 1 mg of this compound in 1 mL of Dichloromethane (DCM). Note: Avoid methanol to prevent acetal formation.[1]
-
Inlet: Split mode (20:1), 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Oven Program: 60°C (hold 1 min)
15°C/min 280°C. -
MS Source: 230°C, 70 eV.
-
Data Check: Look for m/z 135 (Parent) and m/z 134 (Base).[1] If m/z 149 is present, check for plasticizer contamination.[1]
Protocol B: LC-MS Analysis (ESI)
Best for: Reaction monitoring in polar solvents.[1]
-
Sample Prep: Dilute reaction mixture to ~10 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 35°C.
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 mins.
-
Source: ESI Positive Mode. Capillary Voltage: 3.5 kV.[1]
-
Data Check: Look for m/z 136 (
).[1] If m/z 154 is dominant, the aldehyde has hydrated; increase source temperature/desolvation gas flow to shift equilibrium back to the aldehyde.[1]
Part 5: Analytical Decision Workflow
Use this logic tree to select the correct ionization method for your specific research stage.
Figure 2: Decision matrix for selecting ionization techniques based on sample matrix and analytical goal.
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 2,6-Pyridinedicarboxaldehyde (Isomer Reference). NIST Chemistry WebBook, SRD 69.[1][9][10] Retrieved from [Link]
-
Orelli, L. R., et al. (2006).[1][8] A comparison of the electron ionization and electrospray behavior of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry.[1][8] Retrieved from [Link]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 158608800, Pyridine-3,5-dicarboxylic acid.[1][11] Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Aldehydes and Ketones.[1][5][12] Retrieved from [Link]
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A Comparative Guide to the Thermal Stability of Pyridine-3,5-Dicarbaldehyde Based Materials
This guide provides an in-depth comparative analysis of the thermal stability of various materials synthesized from pyridine-3,5-dicarbaldehyde. It is intended for researchers, scientists, and drug development professionals working with these versatile building blocks. We will delve into the thermal gravimetric analysis (TGA) of different classes of materials, including Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and Schiff base polymers, offering insights into how their structural differences influence their thermal decomposition behavior.
Introduction to Thermal Gravimetric Analysis (TGA) and its Importance
Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2][3] This technique is crucial for determining the thermal stability, composition, and decomposition kinetics of materials.[1][2] For novel materials based on this compound, TGA provides critical data on their operational temperature limits, which is essential for applications in catalysis, gas storage, and drug delivery where thermal robustness is a key requirement.[4][5][6]
The output of a TGA experiment is a thermogram, which plots mass percentage against temperature. The derivative of this curve, known as the DTG curve, shows the rate of mass loss and helps to identify distinct decomposition steps.[3] Key parameters obtained from TGA include the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass at the end of the experiment.
Comparative Thermal Stability of this compound Based Materials
The versatility of the this compound scaffold allows for its incorporation into a variety of polymeric and framework materials. The nature of the linkages and the overall architecture of these materials significantly impact their thermal stability.
Metal-Organic Frameworks (MOFs)
MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The thermal stability of MOFs is influenced by the strength of the metal-ligand coordination bond and the thermal stability of the organic linker itself.[4][6] For MOFs derived from the corresponding pyridine-3,5-dicarboxylic acid (a close analogue to the dicarbaldehyde), thermal stability can vary widely depending on the metal center.[7][8]
Generally, the decomposition of MOFs involves an initial loss of solvent molecules from the pores, followed by the decomposition of the organic linker and the collapse of the framework structure.[4] The strength of the coordination bond plays a significant role, with higher coordination numbers often leading to greater thermal stability.[5]
Covalent Organic Frameworks (COFs)
COFs are porous crystalline polymers formed from the self-assembly of organic building blocks linked by strong covalent bonds.[9] The use of robust covalent linkages, such as imine or boronate ester bonds, typically imparts high thermal stability to COFs.[9][10] Three-dimensional COFs, in particular, are known for their exceptional thermal and chemical stability.[11] TGA of COFs often shows a high decomposition temperature, in some cases exceeding 450 °C.[9]
Schiff Base Polymers
Schiff base polymers are formed through the condensation reaction of diamines and dialdehydes, resulting in materials with imine (-C=N-) linkages. The thermal stability of these polymers can be influenced by the nature of the amine and aldehyde precursors. The introduction of metal ions to form coordination polymers can further alter their thermal properties. For instance, the coordination of Ni2+, Cu2+, or Sm3+ to a Schiff base polymer derived from 2,6-pyridinedicarboxaldehyde showed varied effects on the 5% weight loss temperature (Td5%), with Sm3+ coordination leading to an increase in thermal stability.[12]
Quantitative Comparison of Thermal Decomposition
The following table summarizes typical thermal decomposition data for different classes of materials incorporating pyridine-based building blocks. It is important to note that direct comparisons can be challenging due to variations in experimental conditions reported in the literature.
| Material Class | Linkage Type | Typical Tonset (°C) | Key Decomposition Steps | Reference |
| MOFs (from Pyridine-3,5-dicarboxylic acid) | Metal-Carboxylate Coordination | 250 - 400 | 1. Solvent loss < 200°C2. Ligand decomposition > 300°C | [7],[8],[4] |
| COFs | Imine Covalent Bond | ~450 | Single-step decomposition of the framework | [9] |
| Schiff Base Polymers | Imine Covalent Bond | 260 - 270 | Decomposition of the polymer backbone | [12] |
| Metal-Coordinated Schiff Base Polymers | Imine & Metal-N Coordination | 230 - 275 | Varies with coordinating metal ion | [12] |
Note: The data presented is a generalized representation based on available literature and should be considered as a guideline. Actual values will depend on the specific molecular structure and experimental conditions.
Experimental Protocol for TGA
The following is a generalized, step-by-step methodology for conducting a TGA experiment on this compound based materials.
Objective: To determine the thermal stability and decomposition profile of the material.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Materials:
-
Sample to be analyzed (5-10 mg)
-
TGA sample pan (platinum or alumina)
-
Inert gas (e.g., Nitrogen or Argon) of high purity
Procedure:
-
Sample Preparation:
-
Ensure the sample is dry and free of residual solvents. If necessary, activate the sample under vacuum at an appropriate temperature to remove guest molecules without causing thermal degradation.
-
Accurately weigh 5-10 mg of the sample into a tared TGA pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the inert gas at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.[1]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature that is beyond the expected decomposition of the material (e.g., 800-1000 °C).[1] A slower heating rate can provide better resolution of decomposition steps.[2]
-
-
Data Acquisition:
-
Record the sample mass as a function of temperature throughout the experiment.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve to obtain the DTG curve, which shows the rate of mass loss.
-
Determine the onset temperature of decomposition, the temperatures of maximum mass loss rate from the DTG peaks, and the final residual mass.
-
Visualization of Concepts
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Conceptual comparison of thermal stability for different material classes.
Conclusion
The thermal stability of materials derived from this compound is intrinsically linked to their structural architecture. Covalent Organic Frameworks generally exhibit the highest thermal stability due to the robustness of their covalent network. Metal-Organic Frameworks show a wider range of stabilities dependent on the metal-ligand bond strength, while Schiff base polymers also demonstrate moderate to good thermal resistance. The choice of material for a specific application will, therefore, depend on the required operational temperature range. This guide provides a foundational understanding and a practical protocol for the thermal analysis of these promising materials.
References
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Tasiopoulos, A. J., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(6), 1045-1057. [Link]
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Hassan, H. H. A. M., et al. (2012). Synthesis and Thermal Properties of Novel Polyamides Containing α-Amino Acid Moieties: Structure-Property Relationship. International Journal of Polymeric Materials and Polymeric Biomaterials, 61(13), 1014-1033. [Link]
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Howarth, A. J., et al. (2016). Chemical, thermal and mechanical stability of metal–organic frameworks. Nature Reviews Materials, 1(3), 1-15. [Link]
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Abdelbaky, M. S. M., et al. (2021). Physiochemical characterization of metal organic framework materials: A mini review. Inorganica Chimica Acta, 523, 120408. [Link]
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Wang, Z., et al. (2023). Three-dimensional covalent organic frameworks with pto and mhq-z topologies based on Tri- and tetratopic linkers. Nature Communications, 14(1), 2899. [Link]
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Férey, G. (2011). The Stability of Metal–Organic Frameworks. In: Metal-Organic Frameworks. Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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Li, Y., et al. (2022). Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating. Polymers, 14(21), 4615. [Link]
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University of Florida. (n.d.). Thermogravimetric Analysis (TGA). Polymer Chemistry Characterization Lab. [Link]
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Haque, E. & Jun, T. S. (2019). Thermogravimetric Analysis of Polymers. Encyclopedia of Polymer Science and Technology, 1-22. [Link]
-
NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. [Link]
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Zhang, Y., et al. (2023). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Polymers, 15(15), 3244. [Link]
-
Zhang, K., et al. (2023). Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. Polymers, 15(4), 918. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Pyridine-3,5-dicarbaldehyde
Introduction: A Proactive Stance on Laboratory Safety
As researchers and drug development professionals, our commitment to safety is as paramount as our pursuit of scientific discovery. Pyridine-3,5-dicarbaldehyde is a valuable bifunctional building block in organic synthesis. However, its chemical structure—featuring a pyridine core and two reactive aldehyde groups—necessitates a rigorous and informed approach to its handling and disposal.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. The procedures outlined here are synthesized from authoritative safety data sheets (SDS) for structurally related compounds, including pyridine, 3-pyridinecarboxaldehyde, and other aldehydes. This approach is taken to establish a conservative and robust safety protocol in the absence of a specific, publicly available SDS for this compound itself. Our core directive is to empower you with the knowledge to manage this chemical waste safely, ensuring the protection of personnel and the environment.
Part 1: Hazard Profile and Risk Assessment
Understanding the "why" behind a safety protocol is critical for its effective implementation. The hazards of this compound are inferred from its constituent chemical moieties: the pyridine ring and the aldehyde functional groups.
-
Pyridine Moiety: The pyridine ring imparts properties of a flammable, harmful liquid. It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory system.[1][2] Chronic exposure to pyridine derivatives can potentially lead to damage to the liver, kidneys, and central nervous system.
-
Dicarbaldehyde Functionality: Aldehydes are a reactive class of compounds. They are known skin and respiratory sensitizers, meaning they can cause allergic reactions upon repeated exposure.[1][3] They are also typically irritating to the eyes and respiratory tract.[1][4]
Based on these well-established principles, we can construct a presumptive hazard profile for this compound.
| Hazard Classification | Description | Rationale and Causality |
| Flammable Liquid | The pyridine backbone suggests the compound is a flammable liquid and vapor.[1][3] Vapors may be heavier than air and can form explosive mixtures.[2][5] | The heterocyclic aromatic system of pyridine contributes to its flammability. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][3][6] | The nitrogen atom in the pyridine ring and the reactivity of the aldehyde groups can interfere with biological processes. |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation/damage.[1][6][7] | Aldehyde groups can react with proteins and other biomolecules in the skin and eyes, leading to irritation and damage. |
| Respiratory/Skin Sensitization | May cause respiratory irritation and allergic skin reactions.[3][4][6] | Aldehydes are known sensitizers; repeated exposure can lead to an immune response. |
| Aquatic Toxicity | Harmful to aquatic life, potentially with long-lasting effects.[3][8] | Pyridine derivatives can be toxic to aquatic organisms. |
Part 2: Pre-Disposal Safety and Handling
Proper disposal begins with safe handling during use. Adherence to these protocols minimizes exposure and prevents accidental release.
Personal Protective Equipment (PPE)
A robust PPE strategy is your primary defense against chemical exposure.
-
Hand Protection: Wear nitrile gloves, as they offer good resistance to pyridine-based compounds.[9] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.
-
Eye/Face Protection: Chemical safety goggles are mandatory.[9] For operations with a higher risk of splashing, use a full-face shield in addition to goggles.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[9] Ensure clothing fully covers exposed skin.
-
Respiratory Protection: All handling of this compound, especially outside of a certified chemical fume hood, requires respiratory protection. Use a respirator with an appropriate organic vapor cartridge.[5]
Safe Storage and Incompatibility
Unused product and waste containers must be stored correctly to await disposal.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[6][9] The storage area should be away from sources of heat, sparks, or open flames.[3][9][10] Containers must be kept tightly closed to prevent the escape of vapors.[6][7][10]
-
Incompatible Materials: Segregate this compound from strong oxidizing agents (e.g., nitrates, perchlorates), strong acids, and acid anhydrides to prevent vigorous or explosive reactions.[1][2][7]
Part 3: Spill Management Protocol
Immediate and correct response to a spill is crucial to mitigate hazards.
-
Evacuate & Alert: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or the ventilation is poor.
-
Control Ignition Sources: Immediately remove all sources of ignition (e.g., turn off hot plates, electrical equipment).[1][6]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]
-
Contain Spill: For small spills, use a non-combustible absorbent material like sand, vermiculite, or a commercial solvent adsorbent to contain the liquid.[9]
-
Collect Absorbent: Carefully scoop the contaminated absorbent material into a designated, sealable container for hazardous waste.[6]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[6]
-
Dispose: Label the container with "Hazardous Waste," the chemical name ("this compound contaminated debris"), and the date. Dispose of it according to the protocol in Part 4.
Part 4: Step-by-Step Disposal Protocol
Under no circumstances should this compound or its containers be disposed of via standard drains or municipal trash.[9][10] It must be managed as a regulated hazardous waste.[1][2][11]
Workflow for Disposal of this compound
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Waste Identification and Segregation:
-
This chemical waste is classified as a flammable and toxic organic substance.
-
It must be segregated from other waste streams, particularly oxidizers and acids. Do not mix with other waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[12]
-
-
Containerization:
-
Use a designated hazardous waste container that is chemically compatible (e.g., polyethylene or glass).[6][9]
-
The container must have a secure, tight-fitting lid to prevent vapor release.[6][10]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[6]
-
-
On-Site Neutralization (Not Recommended):
-
Due to the reactivity of the aldehyde groups and the hazards of the pyridine ring, on-site chemical neutralization by laboratory personnel is strongly discouraged . Such procedures can generate heat or toxic byproducts and should only be performed by trained professionals under controlled conditions.
-
-
Collection and Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated, secure, and equipped with secondary containment to manage potential leaks.
-
Observe all storage compatibility requirements as outlined in section 2.2.[6]
-
-
Professional Disposal:
-
All waste containing this compound must be disposed of through your institution's EHS program or a licensed hazardous waste disposal contractor.[7]
-
The primary method for disposal of such organic waste is high-temperature incineration in a facility permitted to handle hazardous materials.[11] This process ensures the complete destruction of the compound into less harmful components like carbon dioxide, water, and nitrogen oxides.[1]
-
Never attempt to dispose of empty containers that have held this material in the regular trash. They must be managed as hazardous waste or thoroughly decontaminated first.[6]
-
Conclusion: A Culture of Safety
The responsible management of chemical waste like this compound is a non-negotiable aspect of professional scientific conduct. By understanding the chemical's inherent hazards and adhering to the rigorous disposal protocols detailed in this guide, you contribute to a safer laboratory environment for yourself, your colleagues, and the wider community. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
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- Material Safety D
- Santa Cruz Biotechnology. (n.d.).
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- Fisher Scientific. (2010, November 24).
- Carl ROTH. (2025, March 31).
- Merck. (n.d.). 3-Pyridinecarbaldehyde for synthesis.
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- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- ChemDmart. (n.d.).
- Loba Chemie. (n.d.).
- Jubilant Ingrevia Limited. (2021, February 11).
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- Sigma-Aldrich. (2024, March 4).
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A Senior Application Scientist's Guide to Handling Pyridine-3,5-dicarbaldehyde: From Risk Assessment to Disposal
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with Pyridine-3,5-dicarbaldehyde. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, empowering you to build a self-validating system of laboratory safety. Our focus is on integrating robust engineering controls, appropriate personal protective equipment (PPE), and validated operational and disposal plans to ensure both personal safety and experimental integrity.
Foundational Risk Assessment: Understanding the Hazard
Effective safety protocols begin with a thorough understanding of the specific risks posed by a chemical. This compound is a pyridine derivative that demands careful handling due to its irritant properties. A comprehensive view of its hazard profile, as defined by the Globally Harmonized System (GHS), is the first step in mitigating risk.
Table 1: GHS Hazard Profile for this compound | Hazard Classification | GHS Code | Pictogram | Signal Word | Description | | :--- | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | H315 |
ngcontent-ng-c1352109670="" class="ng-star-inserted">| Warning | Causes skin irritation.[1][2][3] | | Serious Eye Damage/Irritation | H319 |
ngcontent-ng-c1352109670="" class="ng-star-inserted">| Warning | Causes serious eye irritation.[1][2][3] | | Specific Target Organ Toxicity | H335 |
ngcontent-ng-c1352109670="" class="ng-star-inserted">| Warning | May cause respiratory irritation.[2][3] |
Expert Insight: The primary hazards—skin, eye, and respiratory irritation—mean that the principal routes of exposure are through direct contact, splashes, and inhalation of dust or aerosols.[1][4] Therefore, our safety strategy must prioritize the creation of effective barriers and the minimization of dust generation.
Engineering Controls: Your First and Most Effective Defense
Before any personal protective equipment is selected, robust engineering controls must be in place. These controls are designed to isolate the handler from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reaction setup, must be conducted within a certified chemical fume hood.[5] This is the most critical engineering control as it directly addresses the respiratory irritation hazard (H335) by capturing dust and vapors at the source.[5]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.[5][6] The atmosphere should be regularly checked to ensure safe working conditions are maintained.[6]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final line of defense, used in conjunction with, not as a substitute for, engineering controls. The selection of appropriate PPE is critical for preventing direct contact.[6]
Eye and Face Protection
-
Chemical Splash Goggles: Due to the serious eye irritation hazard (H319), standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and airborne dust.[7]
-
Face Shield: When handling larger quantities (>50g) or when there is a significant risk of splashing, a face shield should be worn over chemical splash goggles for full facial protection.
Hand Protection
-
Glove Selection: Nitrile gloves are recommended for their resistance to a broad range of chemicals, including pyridine derivatives.[5] Always inspect gloves for any signs of degradation or perforation before use.
-
The Causality of Glove Choice: The choice of glove material and thickness is dictated by the duration and nature of the handling task. For prolonged or frequently repeated contact, a glove with a higher protection class is necessary to account for breakthrough time—the time it takes for the chemical to permeate the glove material.[7]
Table 2: Recommended Glove Selection Based on Task Duration
| Task Duration | Recommended Glove Type | Rationale |
|---|---|---|
| Brief Contact (< 60 mins) | Standard Nitrile Gloves (Protection Class 3 or higher) | Sufficient for tasks like weighing or quick transfers where incidental contact is the primary risk.[7] |
| Prolonged Contact (> 60 mins) | Thicker Nitrile or Neoprene Gloves (Protection Class 5 or higher) | Necessary for extended experimental setups or decontamination procedures to prevent chemical breakthrough.[7] |
-
Proper Technique: Contaminated gloves should be removed carefully to avoid all possible skin contact.[7] Always wash hands thoroughly with soap and water after removing gloves.[6]
Skin and Body Protection
A clean, buttoned laboratory coat is the minimum requirement to protect against incidental skin contact.[5] For tasks with a higher potential for spills, such as large-scale transfers or reaction workups, a chemically resistant apron should be worn over the lab coat.[7]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Pre-Operational Checklist
-
Verify the chemical fume hood is operational and has a current certification.
-
Clear the workspace of all unnecessary items.
-
Locate the nearest emergency eyewash station and safety shower.
-
Assemble all necessary PPE and inspect it for defects.
-
Prepare a designated waste container for this compound contaminated materials.
Safe Handling and Dispensing Protocol
-
Don all required PPE (goggles, nitrile gloves, lab coat).
-
Conduct all manipulations inside a chemical fume hood.
-
When weighing the solid, use a draft shield or weigh boat to minimize dust generation.
-
Handle the container carefully to avoid physical damage.[6]
-
Keep the container tightly closed when not in use.[1]
-
After dispensing, decontaminate the spatula and any other equipment with an appropriate solvent (e.g., ethanol) inside the hood, placing the contaminated wipe in the designated waste container.
-
Thoroughly wash hands with soap and water after handling is complete.[6]
Spill Management Workflow
Accidents can happen, and a clear, rehearsed spill response plan is essential.[5] For minor spills (<5g) inside a fume hood, the following workflow should be initiated. For any major spill, or any spill outside of containment, evacuate the area and contact emergency services.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
